molecular formula C17H18ClNO4S B2881051 N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide CAS No. 338424-24-1

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No. B2881051
CAS RN: 338424-24-1
M. Wt: 367.84
InChI Key: UGJVZGHJGPCUCL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat various types of pain and inflammation. It was first approved by the FDA in 1998 and is currently available in many countries around the world. The purpose of

Scientific Research Applications

Electronic Transport in Poly(azomethine sulfone)s

Poly(azomethine sulfone)s, prepared through reactions involving bis(4-chlorophenyl)sulfone, exhibit semiconducting properties. These polymers show correlations between their chemical structures and semiconducting properties, with electronic transport mechanisms being a key area of study. The optical absorption studies of these polymers indicate direct bandgaps, making them relevant in fields like electronics and materials science (Rusu et al., 2007).

N-Ethyl-5-Phenylisoxazolium 3-Sulfonate Reactions

Research involving N-Ethyl-5-phenylisoxazolium-3′-sulfonate has revealed its conversion to keto ketenimine and its subsequent reactions, highlighting its potential as a spectrophotometric probe for studying nucleophilic side chains of proteins. This indicates its applicability in biochemical assays and protein studies (Llamas et al., 1986).

Hydroxylated PCB Metabolites

Certain hydroxylated polychlorinated biphenyl (PCB) metabolites, including those involving chlorophenyl groups, show selective accumulation in mammalian blood. This research provides insights into the environmental and health impacts of PCBs, particularly their metabolism and persistence in biological systems (Bergman et al., 1994).

Sulfonated Block Copolymers for Fuel Cells

Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for potential use in fuel-cell applications. These materials, incorporating sulfone and fluorenyl groups, exhibit high proton conductivity and mechanical properties, suggesting their utility in energy-related applications (Bae et al., 2009).

Quantum Chemical Studies of Bicalutamide

Quantum chemical analyses of bicalutamide, which shares structural similarities with the compound , have provided insights into its most energetically favorable conformations and potential interaction sites with androgen receptors. This research is significant for understanding drug-receptor interactions and the design of cancer therapeutics (Otuokere & Amaku, 2015).

Mechanism of Action

Target of Action

Similar compounds have been reported to have a wide range of biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

It’s known that similar compounds can act as carbonic anhydrase inhibitors , suggesting that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been reported to possess antiviral activity , suggesting that this compound might interfere with viral replication pathways.

Pharmacokinetics

The compound’s structure suggests that it might be well absorbed and distributed in the body due to its lipophilic nature .

Result of Action

Similar compounds have been reported to possess antiviral activity , suggesting that this compound might inhibit viral replication at the cellular level.

properties

IUPAC Name

N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-3-9-15(10-4-12)24(22,23)11-17(2,21)16(20)19-14-7-5-13(18)6-8-14/h3-10,21H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVZGHJGPCUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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